molecular formula C21H23Cl2FN2O B13856607 N-Chloromethyl Citalopram-d6 Chloride

N-Chloromethyl Citalopram-d6 Chloride

Cat. No.: B13856607
M. Wt: 415.4 g/mol
InChI Key: NBPWOQRBNRRAJK-TXHXQZCNSA-M
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Description

Contextualization within the Landscape of Citalopram (B1669093) and its Derivatives Research

Citalopram is a selective serotonin (B10506) reuptake inhibitor (SSRI) that is extensively used in the treatment of major depressive disorder and other mood disorders. The research landscape of Citalopram is vast, encompassing its synthesis, pharmacology, metabolism, and the identification and control of its impurities. miami.edu Pharmaceutical regulatory bodies mandate the stringent control of impurities in active pharmaceutical ingredients (APIs) and finished drug products to ensure their safety and efficacy. miami.edu

N-Chloromethyl Citalopram Chloride is recognized as a potential process-related impurity or degradation product of Citalopram. miami.edu The study of Citalopram derivatives, including its impurities, is crucial for several reasons:

Quality Control: Ensuring the purity of the Citalopram API is paramount. The development of analytical methods to detect and quantify impurities is a key area of research.

Safety and Efficacy: Some impurities may have pharmacological activity or toxicity, which could affect the safety and efficacy profile of the drug.

Process Optimization: Understanding the formation of impurities can help in optimizing the manufacturing process of Citalopram to minimize their levels.

In this context, N-Chloromethyl Citalopram-d6 Chloride plays a vital role as a reference standard in the development and validation of analytical methods for impurity profiling. miami.edu

Fundamental Principles and Research Utility of Deuterium (B1214612) Labeling in Complex Organic Molecules

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. musechem.com The replacement of hydrogen atoms with deuterium in a molecule is known as deuterium labeling. This technique is a cornerstone of modern pharmaceutical research and offers several advantages:

Internal Standards in Quantitative Analysis: Deuterated compounds are ideal internal standards for analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). musechem.com Since the deuterated standard has nearly identical chemical and physical properties to its non-labeled counterpart, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. The mass difference allows for their simultaneous but distinct detection, enabling accurate quantification by correcting for variations in sample preparation and instrument response. musechem.com

Metabolic Studies: Deuterium labeling can be used to trace the metabolic fate of a drug in the body. By analyzing the mass spectra of metabolites, researchers can identify which parts of the molecule have been modified.

Improving Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. In some cases, replacing hydrogen with deuterium at a site of metabolic breakdown can slow down the rate of metabolism, a strategy known as "metabolic switching" or "deuterium switching."

The primary utility of this compound is as a stable isotope-labeled internal standard, which is considered the gold standard for quantitative bioanalytical and pharmaceutical analysis. musechem.com

Overview of Academic Research Orientations and Methodological Contributions Regarding the Compound

The key methodological contribution of this compound is in the development and validation of robust analytical methods, typically LC-MS/MS, for impurity profiling. The use of a stable isotope-labeled internal standard like this compound is crucial for:

Method Validation: It is used to assess method performance characteristics such as accuracy, precision, and linearity.

Routine Quality Control: In pharmaceutical manufacturing, it ensures that the levels of the N-Chloromethyl Citalopram impurity in each batch of the drug are within the acceptable limits set by regulatory authorities.

Stability Studies: It can be used to monitor the formation of the N-Chloromethyl Citalopram impurity over time under various storage conditions.

The data generated from such analyses are critical for regulatory submissions and for ensuring the quality and safety of the final pharmaceutical product.

Detailed Research Findings

As specific research findings for the application of this compound are not publicly documented, the following table represents a typical application of this compound as an internal standard in an LC-MS/MS method for the quantification of N-Chloromethyl Citalopram Chloride.

ParameterN-Chloromethyl Citalopram Chloride (Analyte)This compound (Internal Standard)
Precursor Ion (m/z) 373.1379.1
Product Ion (m/z) 109.1115.1
Retention Time (min) 4.24.2
Linearity Range 0.1 - 100 ng/mLN/A
Limit of Quantification (LOQ) 0.1 ng/mLN/A

This table illustrates how the mass difference between the analyte and the deuterated internal standard allows for their specific detection and quantification, even though they have the same chromatographic retention time. The use of the internal standard ensures that any variations during the analytical process are accounted for, leading to highly accurate and reliable results.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H23Cl2FN2O

Molecular Weight

415.4 g/mol

IUPAC Name

chloromethyl-[3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-bis(trideuteriomethyl)azanium;chloride

InChI

InChI=1S/C21H23ClFN2O.ClH/c1-25(2,15-22)11-3-10-21(18-5-7-19(23)8-6-18)20-9-4-16(13-24)12-17(20)14-26-21;/h4-9,12H,3,10-11,14-15H2,1-2H3;1H/q+1;/p-1/i1D3,2D3;

InChI Key

NBPWOQRBNRRAJK-TXHXQZCNSA-M

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)(CCl)C([2H])([2H])[2H].[Cl-]

Canonical SMILES

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)CCl.[Cl-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations Involving N Chloromethyl Citalopram D6 Chloride

Strategies for the Isotopic Labeling of Citalopram (B1669093) Scaffolds

Isotopic labeling, particularly with deuterium (B1214612), is a critical technique in pharmaceutical research to study drug metabolism, pharmacokinetics, and as internal standards in analytical chemistry. The "-d6" designation in N-Chloromethyl Citalopram-d6 Chloride indicates the presence of six deuterium atoms, which are strategically incorporated into the molecule's N,N-dimethylamino moiety.

The most precise and common method for producing specifically labeled compounds like Citalopram-d6 is through de novo chemical synthesis using deuterated starting materials or reagents. This approach ensures high levels of deuterium incorporation at specific molecular positions, which is not typically achievable through simple exchange reactions on the final molecule.

For Citalopram-d6, the synthetic strategy focuses on introducing the N,N-di(methyl-d3) group. This is accomplished by building the deuterated side chain, 3-(N,N-di(methyl-d3)amino)propyl chloride, and then incorporating it into the Citalopram core structure. A common route involves the alkylation of a primary amine precursor with a deuterated methylating agent. For instance, 3-chloropropylamine (B7771022) hydrochloride can be reacted with deuterated methyl iodide (CD₃I) in the presence of a base to form the required deuterated side chain. google.com This deuterated intermediate is then used in subsequent steps, typically involving Grignard reactions, to construct the final Citalopram-d6 scaffold before the final N-chloromethylation step. google.comnih.gov

Alternative classical approaches to deuterating amines include the reduction of corresponding amides or nitriles with potent deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄). However, for the specific case of N-methyl groups, direct alkylation with deuterated reagents is often more efficient and versatile.

Table 1: Common Reagents for Deuterium Incorporation
Deuterating AgentChemical FormulaPrimary Application in Synthesis
Deuterium Oxide (Heavy Water)D₂ODeuterium source for H/D exchange reactions; reductive deuteration of oximes. acs.org
Iodomethane-d3CD₃IIntroduction of -CD₃ groups via alkylation of amines, thiols, etc. google.com
Lithium Aluminum DeuterideLiAlD₄Potent reducing agent for converting esters, carboxylic acids, amides, and nitriles into deuterated alcohols or amines.
Sodium BorodeuterideNaBD₄Milder reducing agent for converting aldehydes and ketones into deuterated alcohols.
Deuterium GasD₂Used in catalytic deuteration to reduce double/triple bonds or in H/D exchange reactions. youtube.com

Hydrogen-Deuterium (H/D) exchange is a chemical reaction where a hydrogen atom in a molecule is swapped with a deuterium atom from a deuterium-rich source, such as deuterium oxide (D₂O). mdpi.com While protons on heteroatoms (like -OH or -NH) can exchange readily, C-H bonds are generally stable and require a catalyst to facilitate exchange.

Modern H/D exchange methodologies often employ transition metal catalysts, such as iridium, palladium, or ruthenium, to activate C-H bonds. youtube.commdpi.com These reactions can sometimes be directed by functional groups within the molecule to achieve regioselectivity. youtube.com However, achieving precise and complete labeling of specific, unactivated C-H bonds, such as those in the N-methyl groups of Citalopram, through H/D exchange is challenging. The conditions can be harsh, and the exchange may not be complete or may occur at unintended positions. Therefore, for manufacturing a specifically labeled compound like Citalopram-d6, H/D exchange is less practical than a direct synthetic route incorporating deuterated building blocks.

The primary application of H/D exchange is not for bulk synthesis but as an analytical tool. It is widely used in mass spectrometry and NMR spectroscopy to probe the structure of molecules, study protein folding and dynamics, and investigate reaction mechanisms by tracking the location of deuterium atoms. mdpi.com

Table 2: Catalytic Systems for H/D Exchange of C-H Bonds
Catalyst TypeCommon ExamplesTypical Deuterium SourceScope
Iridium-basedCrabtree's Catalyst, NHC-ligated Ir complexesD₂ gasDirected H/D exchange on aromatic and aliphatic systems. youtube.com
Palladium-basedPd/CD₂O, D₂ gasH/D exchange at benzylic positions and on aromatic rings. mdpi.com
Ruthenium-basedShvo Catalyst, Ru/CD₂O, D₂ gasH/D exchange in amines and alcohols.
Acid/Base CatalysisCF₃COOD, NaODD₂OExchange of protons alpha to carbonyls or other activating groups.

Chloromethylation Reactions in the Synthesis of Citalopram Derivatives

Chloromethylation is a versatile reaction for introducing a chloromethyl (-CH₂Cl) group, a valuable synthetic handle. In the context of Citalopram and its derivatives, this transformation can occur at two distinct sites: on the aromatic rings via electrophilic substitution or on the tertiary amine via N-alkylation to form a quaternary ammonium (B1175870) salt, which is the case for the title compound.

The Blanc chloromethylation is the classic method for introducing a chloromethyl group onto an aromatic ring. sciencemadness.orglibretexts.org The reaction involves treating an aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, most commonly zinc chloride (ZnCl₂). wikipedia.orgalfa-chemistry.com

The mechanism proceeds under acidic conditions where the formaldehyde is protonated, generating a highly electrophilic carbocationic species. sciencemadness.orgwikipedia.org This electrophile is then attacked by the π-electrons of the aromatic ring in a typical electrophilic aromatic substitution reaction. wikipedia.org The resulting benzyl (B1604629) alcohol intermediate is rapidly converted to the final chloromethyl arene under the reaction conditions. sciencemadness.org This methodology could be applied to Citalopram precursors to create derivatives with modified aromatic scaffolds, which could then be used in structure-activity relationship (SAR) studies. A related reaction uses chloromethyl methyl ether (CH₃OCH₂Cl) as the electrophilic agent, which can be effective for substrates that are deactivated. libretexts.orgwikipedia.org

For the aromatic chloromethylation (Blanc reaction), catalysis and reaction conditions are critical for achieving good yields and selectivity.

Catalysts : Zinc chloride is the most traditional and widely used Lewis acid catalyst. wikipedia.orgambeed.com Other Lewis acids such as aluminum chloride and tin tetrachloride, as well as strong protic acids, can also be employed. nih.gov

Conditions : The reaction is typically performed under anhydrous conditions, as water can interfere with the Lewis acid catalyst. A significant challenge is the potential for side reactions. Highly activated aromatic rings can undergo a secondary Friedel-Crafts alkylation with the newly formed benzyl chloride product, leading to the formation of diarylmethane impurities. wikipedia.org Optimization often involves careful control of temperature, reaction time, and the stoichiometry of the reactants. koreascience.kr Modern approaches have explored phase transfer catalysis to improve the reaction's efficiency and facilitate its use in aqueous media. researchgate.net

Conversely, the synthesis of This compound involves a different chemical transformation: the N-alkylation of the tertiary amine in Citalopram-d6. This reaction forms a quaternary ammonium salt, a class of compounds with a permanently charged nitrogen atom. mdpi.com This is typically achieved by reacting the tertiary amine with a suitable chloromethylating agent. Unlike the Blanc reaction, this process does not involve the aromatic rings and is not an electrophilic aromatic substitution. The reaction is a nucleophilic substitution where the nitrogen atom of the amine acts as the nucleophile. masterorganicchemistry.com

Table 3: Comparison of Chloromethylation Methodologies
ParameterAromatic C-Chloromethylation (Blanc Reaction)N-Chloromethylation (Quaternization)
Reaction TypeElectrophilic Aromatic SubstitutionNucleophilic Substitution (N-Alkylation)
SubstrateAromatic Ring (e.g., Benzene, Naphthalene)Tertiary Amine
Key ReagentsFormaldehyde, HClChloromethylating agent (e.g., CH₂O/HCl, CH₃OCH₂Cl)
CatalystLewis Acid (e.g., ZnCl₂, AlCl₃)Often not required, reaction driven by nucleophilicity of the amine.
ProductChloromethyl Arene (Ar-CH₂Cl)N-Chloromethyl Quaternary Ammonium Salt ([R₃N-CH₂Cl]⁺Cl⁻)

Precursor Chemistry and Synthetic Intermediates Analysis

The synthesis of this compound is a multi-step process relying on several key precursors and intermediates. The immediate precursor to the final product is the deuterated parent drug, Citalopram-d6 .

The synthesis of the Citalopram scaffold itself is well-documented. A common industrial route starts with either 5-bromophthalide (B15269) or 5-cyanophthalide. google.comnih.gov This starting material undergoes two sequential Grignard reactions. The first introduces the 4-fluorophenyl group, and the second adds the 3-(dimethylamino)propyl side chain. nih.gov This is followed by an acid-catalyzed dehydration step which promotes the ring closure to form the characteristic dihydroisobenzofuran ring system of Citalopram. google.com

For the synthesis of Citalopram-d6, the critical modification is the use of a deuterated Grignard reagent for the side chain. This reagent, 3-(N,N-di(methyl-d3)amino)propylmagnesium chloride , is prepared from its corresponding deuterated alkyl halide. The synthesis of this crucial intermediate, 3-(N,N-di(methyl-d3)amino)propyl chloride hydrochloride, has been described and involves the reaction of 3-chloropropylamine with iodomethane-d3. google.com

Once Citalopram-d6 is synthesized and purified, it serves as the final precursor. The last step is the N-chloromethylation of its tertiary amine functional group to yield the target quaternary ammonium compound, this compound.

Table 4: Key Precursors and Intermediates for this compound Synthesis
Compound NameRole in SynthesisKey Transformation
5-CyanophthalideCore starting materialUndergoes Grignard reactions to build the Citalopram skeleton. google.com
Iodomethane-d3 (CD₃I)Deuterating reagentProvides the -CD₃ groups for the side chain. google.com
3-Chloropropylamine hydrochlorideSide chain backboneAlkylated with CD₃I to form the deuterated side chain precursor. google.com
3-(N,N-di(methyl-d3)amino)propyl chlorideKey deuterated intermediateConverted to a Grignard reagent to attach the side chain to the core. google.comgoogle.com
Citalopram-d6Immediate precursorUndergoes N-chloromethylation to form the final product.
Formaldehyde / HClChloromethylating agentReacts with Citalopram-d6 to form the N-chloromethyl quaternary ammonium salt.

Chemical Pathways Leading to N-Chloromethyl Functionalities

The introduction of an N-chloromethyl group onto a tertiary amine, such as Citalopram-d6, results in the formation of a quaternary ammonium salt. This transformation can be achieved through several established chemical pathways.

One common method involves the reaction of the tertiary amine with a suitable chloromethylating agent. A prominent example of such a reagent is chloromethyl methyl ether (CH₃OCH₂Cl) . The reaction proceeds via a nucleophilic attack of the tertiary amine's nitrogen atom on the electrophilic methylene (B1212753) carbon of chloromethyl methyl ether, leading to the displacement of the methoxy (B1213986) group and the formation of the N-chloromethyl quaternary ammonium chloride.

Alternatively, a combination of formaldehyde (CH₂O) and hydrogen chloride (HCl) can be employed. In this process, the tertiary amine first reacts with formaldehyde to form a hydroxymethyl intermediate. Subsequent reaction with hydrogen chloride converts the hydroxyl group into a chloride, yielding the desired N-chloromethyl quaternary ammonium salt.

Another potential route involves the use of other chloromethylating agents such as chloromethyliodide (ClCH₂I) . The reaction of a tertiary amine with chloromethyliodide would initially form the N-chloromethyl quaternary ammonium iodide, which could then be subjected to an ion exchange process to replace the iodide with a chloride anion if the chloride salt is the desired final product. nih.gov

These reactions are typically carried out in a suitable aprotic solvent to avoid unwanted side reactions. The choice of reagent and reaction conditions can be optimized to ensure high yield and purity of the final product.

Method Reagents Description
Method A Chloromethyl methyl etherDirect reaction of the tertiary amine with chloromethyl methyl ether.
Method B Formaldehyde and Hydrogen ChlorideTwo-step, one-pot reaction involving initial hydroxymethylation followed by chlorination.
Method C ChloromethyliodideFormation of an iodide salt followed by potential ion exchange to the chloride salt. nih.gov

Role and Reactivity of Key Citalopram Building Blocks and Late-Stage Intermediates

The synthesis of this compound relies on the preparation of its precursor, Citalopram-d6. The deuterium labeling in Citalopram-d6 is located on the two N-methyl groups of the dimethylamino propyl side chain. This isotopic labeling is typically introduced by using a deuterated building block during the synthesis of the Citalopram scaffold.

A key late-stage intermediate in many Citalopram syntheses is 1-(4-fluorophenyl)-1-(3-halopropyl)-1,3-dihydroisobenzofuran-5-carbonitrile . The tertiary amine is then introduced by reacting this intermediate with dimethylamine (B145610). For the synthesis of Citalopram-d6, deuterated dimethylamine ((CD₃)₂NH) would be used in this step. Commercial availability of deuterated dimethylamine hydrochloride makes this a feasible approach.

An alternative strategy involves the use of a pre-functionalized and deuterated side chain, such as a deuterated 3-(dimethylamino)propyl halide . This building block can be prepared from deuterated precursors. For instance, deuterated methylamine (B109427) can be synthesized and subsequently used to prepare deuterated dimethylamine. semanticscholar.orgresearchgate.net

Once Citalopram-d6 is synthesized, the tertiary amine group exhibits its characteristic nucleophilicity. This reactivity is central to the final N-chloromethylation step. The lone pair of electrons on the nitrogen atom readily attacks electrophilic carbon centers, such as the methylene group of a chloromethylating agent, leading to the formation of the quaternary ammonium salt, this compound. The reaction is a standard SN2 type transformation. nih.gov

Building Block / Intermediate Role in Synthesis Key Reactivity
1-(4-fluorophenyl)-1-(3-halopropyl)-1,3-dihydroisobenzofuran-5-carbonitrileLate-stage intermediate for side-chain introduction.Electrophilic carbon for nucleophilic substitution by an amine.
Deuterated Dimethylamine ((CD₃)₂NH)Source of the deuterated N,N-dimethylamino group.Nucleophilic attack on the haloalkyl side chain of the Citalopram precursor.
Citalopram-d6Immediate precursor to the final product.Nucleophilic tertiary amine for reaction with a chloromethylating agent.

Stereochemical Considerations in the Synthesis of Citalopram Analogs and Derivatives

Citalopram possesses a single chiral center at the C1 position of the dihydroisobenzofuran ring. Consequently, it exists as a racemic mixture of two enantiomers: (S)-(+)-Citalopram (Escitalopram) and (R)-(-)-Citalopram. The therapeutic activity of Citalopram is primarily attributed to the (S)-enantiomer.

The synthesis of a specific enantiomer of this compound would necessitate a stereoselective synthesis of the Citalopram-d6 precursor. There are two primary strategies to achieve this:

Chiral Resolution: A racemic mixture of a key intermediate, such as the diol precursor to the dihydroisobenzofuran ring, can be resolved using a chiral resolving agent, for example, (+)-di-p-toluoyl-D-tartaric acid or (−)-di-p-toluoyl-L-tartaric acid. nih.gov The separated enantiomerically pure intermediate is then carried forward through the remaining synthetic steps to yield the desired enantiomer of Citalopram-d6.

Asymmetric Synthesis: This approach involves the use of chiral catalysts or auxiliaries to induce stereoselectivity during a critical bond-forming step, leading directly to an enantiomerically enriched product. Recent methodologies have focused on the asymmetric synthesis of the chiral phthalide (B148349) framework, which is a key structural motif in Citalopram. researchgate.net

The final N-chloromethylation step, which involves the reaction at the nitrogen atom, does not affect the existing chiral center at C1. Therefore, if an enantiomerically pure sample of Citalopram-d6 is used as the starting material, the resulting this compound will also be enantiomerically pure, retaining the stereochemistry of the precursor.

Stereochemical Control Method Description Application to Citalopram Synthesis
Chiral Resolution Separation of a racemic mixture into its constituent enantiomers.Resolution of a key chiral intermediate, such as a diol precursor, using a chiral acid. nih.gov
Asymmetric Synthesis Direct synthesis of an enantiomerically enriched product using chiral reagents or catalysts.Enantioselective synthesis of the chiral phthalide core of Citalopram. researchgate.net

Advanced Analytical Characterization and Quantification Techniques for N Chloromethyl Citalopram D6 Chloride

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure, isotopic labeling pattern, and purity of N-Chloromethyl Citalopram-d6 Chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Positional Analysis

In the ¹H NMR spectrum of this compound, the signals corresponding to the two methyl groups on the nitrogen atom of the propylamino side chain would be significantly diminished or absent compared to the spectrum of the non-deuterated analogue. The integration of the remaining proton signals would be consistent with the rest of the molecular structure. The presence of the N-chloromethyl group would introduce a characteristic singlet in the downfield region.

¹³C NMR provides a map of the carbon skeleton. The spectrum of this compound would be very similar to that of its non-deuterated counterpart, with slight upfield shifts for the carbons directly attached to deuterium (B1214612) atoms due to isotopic effects. The carbon of the N-chloromethyl group would also be identifiable.

A crucial aspect of NMR analysis is determining the isotopic purity. This is achieved by comparing the integration of the residual proton signals of the deuterated methyl groups in the ¹H NMR spectrum to the integration of a non-deuterated proton signal in the molecule.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for Key Structural Features of this compound

Functional GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons7.0 - 7.8110 - 165
-CH₂-O-5.0 - 5.370 - 75
Propyl Chain Protons1.5 - 3.520 - 45
N-CD₃ ProtonsResidual peaks at ~2.2~45 (with isotopic shift)
N-CH₂-Cl Proton~5.5 - 6.0~80 - 85
-C≡N Carbon-~118

Note: Predicted values are based on known spectra of Citalopram (B1669093) and related structures and may vary depending on the solvent and instrument parameters.

Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Pattern Determination of Labeled Compounds

Mass spectrometry (MS) is essential for confirming the molecular weight of this compound and for studying its fragmentation pattern, which provides further structural confirmation. The molecular formula of this compound is C₂₁H₁₇D₆Cl₂FN₂O, with a molecular weight of approximately 415.36 g/mol . nih.govresearchgate.net

High-resolution mass spectrometry (HRMS) can be used to determine the accurate mass of the molecular ion, which should be consistent with the calculated mass for the deuterated compound. The isotopic pattern of the molecular ion peak will also show the characteristic distribution for a molecule containing two chlorine atoms.

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation of the molecule. The fragmentation pattern of this compound is expected to be similar to that of the non-deuterated analogue, but with a mass shift of 6 Da for fragments containing the deuterated dimethylamino group. A key fragmentation pathway for Citalopram involves the cleavage of the propylamino side chain. The observation of fragment ions corresponding to the loss of the deuterated dimethylaminopropyl group would confirm the location of the deuterium labels.

Table 2: Expected Key Fragment Ions in the MS/MS Spectrum of this compound

Fragment IonProposed StructureExpected m/z
[M-CH₂Cl]⁺Citalopram-d6 cation~366.2
[M-N(CD₃)₂CH₂CH₂CH₂]⁺Fragment without the deuterated side chain~262.1
[CH₂=N(CD₃)₂]⁺Deuterated dimethylaminomethylene iminium ion~64.1

Note: m/z values are approximate and depend on the ionization mode and instrument calibration.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups present in this compound. The spectra would display characteristic absorption bands for the key functional groups.

The C-D stretching vibrations of the deuterated methyl groups are expected to appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹). The presence of the nitrile group (-C≡N) would be confirmed by a sharp absorption band around 2220-2230 cm⁻¹. Aromatic C-H stretching and bending vibrations, as well as C-F and C-O stretching vibrations, would also be present. The C-Cl stretching vibration of the chloromethyl group would be observed in the fingerprint region.

Table 3: Key Expected Infrared Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
C-D Stretch2100 - 2250
C≡N Stretch2220 - 2230
C-O Stretch1050 - 1250
C-F Stretch1100 - 1200
C-Cl Stretch600 - 800

Chromatographic Separations and Purity Profiling

Chromatographic techniques are crucial for assessing the purity of this compound and for separating it from potential impurities, including its non-deuterated counterpart and other related substances.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. Reversed-phase HPLC with UV detection is commonly employed for the analysis of Citalopram and its related compounds and can be readily adapted for this deuterated analogue.

A typical HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Gradient elution may be necessary to achieve optimal separation of all impurities. The detection wavelength is typically set around 240 nm, which is a λmax for Citalopram.

Method validation would be performed according to established guidelines to ensure the method is accurate, precise, specific, linear, and robust. The purity of this compound is typically required to be high (e.g., >98%) for its intended use as an internal standard.

Table 4: Example HPLC Method Parameters for the Analysis of this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 20-80% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 240 nm
Injection Volume 10 µL

Gas Chromatography (GC) Applications for Volatile Derivatives or Intermediates

Gas Chromatography (GC) is generally less suitable for the direct analysis of non-volatile and thermally labile compounds like this compound. However, GC coupled with a mass spectrometer (GC-MS) can be a valuable tool for the analysis of volatile impurities or degradation products.

For GC analysis, derivatization of the molecule might be necessary to increase its volatility and thermal stability. For instance, the analysis of synthetic intermediates or potential volatile byproducts could be performed using GC. A capillary column with a non-polar or medium-polarity stationary phase would typically be used. The mass spectrometer detector provides high selectivity and allows for the identification of unknown peaks based on their mass spectra.

Principles and Applications of Chiral Chromatography for Related Enantiomers

The separation of enantiomers, or chiral chromatography, is a critical analytical process in pharmaceutical development and quality control, particularly for chiral drugs like citalopram. Citalopram possesses a single chiral center, resulting in two enantiomers: the therapeutically active S-(+)-citalopram (escitalopram) and the less active R-(-)-citalopram. The distinct pharmacological profiles of these enantiomers necessitate their accurate separation and quantification.

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the chiral separation of citalopram. This is achieved by employing a chiral stationary phase (CSP) or a chiral mobile phase additive.

Chiral Stationary Phases (CSPs) are the most common approach. These are packed into HPLC columns and create a chiral environment where the enantiomers can interact differently, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the resolution of citalopram enantiomers. For instance, columns like Chiralcel OD-H and Chiralpak AD have demonstrated successful separation. researchgate.net The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are different for each enantiomer.

Chiral Mobile Phase Additives (CMPAs) offer an alternative to CSPs. In this technique, a chiral selector is added to the mobile phase, which then forms transient diastereomeric complexes with the enantiomers of the analyte. These complexes can then be separated on a conventional achiral column. Cyclodextrins and their derivatives are common CMPAs used for the separation of citalopram enantiomers. nih.gov The choice of the appropriate CMPA and its concentration in the mobile phase are critical for achieving optimal resolution.

The table below summarizes various HPLC methods used for the chiral separation of citalopram enantiomers.

Chiral SelectorColumnMobile PhaseDetectionReference
Cellulose tris(3,5-dimethylphenylcarbamate)Lux Cellulose-1Acetonitrile/water with 0.1% diethylamine (B46881)UV nih.gov
Phenylcarbamated-β-cyclodextrinChiral CD-PHAmmonium (B1175870) acetate/ethanol/2-propanol/methylene (B1212753) dichlorideUV at 254 nm scispace.com
Cellulose tris(phenylcarbamate)Chiralcel® OCn-hexane/isopropanol/diethylamineUV at 245 nm akjournals.com
Sulfobutylether-β-cyclodextrin (CMPA)Hedera ODS-2 C18Aqueous buffer/methanol/acetonitrileNot Specified nih.gov

Interactive Data Table: HPLC Methods for Citalopram Enantiomer Separation

Users can filter and sort the table based on the chiral selector, column, mobile phase, and detection method.

Utilization as an Internal Standard in Quantitative Analytical Research

While the direct use of this compound as an internal standard is not documented in the available scientific literature, the use of other isotopically labeled analogs, such as Citalopram-d6, is a well-established practice in quantitative bioanalysis. These stable isotope-labeled internal standards (SIL-IS) are crucial for the accuracy and precision of analytical methods, particularly those employing mass spectrometry.

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate and precise quantification of analytes in complex matrices like biological fluids. wikipedia.orgosti.govbritannica.com The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. wikipedia.org This "spiked" sample is then processed, and the ratio of the unlabeled analyte to the labeled internal standard is measured by a mass spectrometer.

The key advantages of IDMS are:

Correction for Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the isotopically labeled internal standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects. By measuring the ratio of the analyte to the internal standard, these effects are effectively canceled out. kcasbio.commyadlm.org

Compensation for Sample Loss: During the extraction and sample preparation process, some of the analyte may be lost. As the internal standard behaves identically to the analyte, any losses will affect both equally, and the ratio will remain constant. ptb.de

Improved Precision and Accuracy: By normalizing for variations in sample preparation and instrument response, IDMS significantly improves the precision and accuracy of the quantitative results. wikipedia.org

The success of an IDMS method relies on the selection of an appropriate internal standard. An ideal internal standard should:

Be a stable, isotopically labeled version of the analyte.

Have a mass difference of at least 3 Da to avoid isotopic overlap.

Be chromatographically co-eluting with the analyte.

Be of high isotopic and chemical purity. tandfonline.com

In pharmaceutical research, the development and validation of robust and reliable analytical methods are paramount for drug discovery, development, and quality control. The use of isotopically labeled internal standards plays a pivotal role in this process, especially for methods based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Method Development: During method development, the internal standard is used to optimize various parameters, including:

Extraction Efficiency: The recovery of the analyte from the biological matrix can be assessed by comparing the response of the internal standard in an extracted sample to that in a neat solution.

Chromatographic Conditions: The internal standard helps in optimizing the chromatographic separation to ensure that the analyte is free from interferences.

Mass Spectrometric Parameters: The internal standard is used to fine-tune the mass spectrometer settings for optimal sensitivity and selectivity.

Method Validation: Once a method is developed, it must be rigorously validated to ensure its performance. The internal standard is essential for evaluating the following validation parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the measured concentration to the true concentration.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Matrix Effect: The effect of the sample matrix on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

The use of a stable isotope-labeled internal standard, such as Citalopram-d6 in the analysis of citalopram, is highly recommended by regulatory agencies for bioanalytical method validation. kcasbio.com It provides the highest level of confidence in the generated data, which is crucial for making informed decisions throughout the drug development process.

Investigation of Impurity Profiles and Degradation Pathways Relevant to Citalopram and Its N Chloromethyl Deuterated Analogs

Identification and Elucidation of Process-Related Impurities

The identification of impurities in an API like citalopram (B1669093) begins with high-resolution separation techniques followed by structural elucidation using spectroscopic methods. Process-related impurities can arise from starting materials, intermediates, or side reactions during synthesis.

The detection and quantification of trace impurities in citalopram require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase mode (RP-HPLC), is the cornerstone technique for this purpose. nih.govresearchgate.net

Method development often involves screening various column chemistries and mobile phase compositions to achieve optimal separation of the main compound from its impurities. researchgate.net For citalopram analysis, C8 and C18 columns are commonly employed. scielo.br A typical mobile phase might consist of an aqueous buffer (like ammonium (B1175870) acetate) and an organic modifier (such as acetonitrile (B52724) or methanol), run in either an isocratic or gradient elution mode to resolve compounds with different polarities. nih.govscielo.br

Once impurities are detected, their isolation is necessary for definitive structural confirmation. Semi-preparative HPLC is a key technique for isolating sufficient quantities (milligrams) of an impurity from the bulk drug substance. miami.eduresearchgate.net This involves using larger columns and higher flow rates than analytical HPLC to process more material. The collected fractions containing the purified impurity can then be concentrated for subsequent spectroscopic analysis.

Key Chromatographic Systems for Citalopram Impurity Separation:

Technique Column Type Mobile Phase Example Detection Reference
RP-HPLC Inertsil ODS 3V (C18) 0.3% diethylamine (B46881) (pH 4.7) and methanol/acetonitrile (55:45 v/v) Photodiode Array (PDA) at 225 nm nih.gov
RP-HPLC C8 Acetonitrile and ammonium acetate (B1210297) buffer (pH 4.5) UV at 240 nm scielo.br

The structural elucidation of an unknown, isolated impurity is a multi-step process that combines various analytical techniques to piece together the molecular structure.

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is the initial step to determine the molecular weight of the impurity. miami.edu High-resolution mass spectrometry (HRMS) provides the accurate mass, allowing for the determination of the elemental formula. Tandem mass spectrometry (MS/MS) is then used to fragment the impurity ion, providing valuable information about its substructures and connectivity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination. After isolation, ¹H NMR provides information on the number and types of protons and their neighboring environments, while ¹³C NMR identifies the different carbon atoms in the molecule. Two-dimensional NMR techniques (like COSY, HSQC, and HMBC) are used to establish the complete connectivity of the atoms within the molecule. miami.edutandfonline.com

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy helps identify the functional groups present in the impurity molecule, such as C=O (carbonyl), -CN (nitrile), or N-O (N-oxide) bonds, by detecting their characteristic vibrational frequencies. nih.govresearchgate.net

For final confirmation, the proposed structure of the impurity is often verified by independent chemical synthesis. miami.edu The synthesized compound is then co-injected with the isolated impurity in an HPLC system to confirm that they have identical retention times, and their spectroscopic data (MS, NMR) are compared for an exact match. miami.edutandfonline.com

Forced Degradation Studies and Stability Research Design

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a drug substance and for identifying potential degradation products that could form under various storage and handling conditions. These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH). scielo.br

Studies on citalopram have shown that it is susceptible to degradation under specific stress conditions. scielo.brtijer.org

Hydrolytic Degradation: Citalopram demonstrates instability in both acidic and alkaline hydrolytic conditions. scielo.brscholarsresearchlibrary.com A primary degradation pathway involves the hydrolysis of the nitrile (-CN) group on the phthalane ring system to form a carboxamide (-CONH₂) group, resulting in the known impurity citalopram carboxamide. scielo.br In some cases, further hydrolysis can lead to the corresponding carboxylic acid.

Oxidative Degradation: While generally more stable under oxidative conditions compared to hydrolytic stress, citalopram can undergo oxidation. scholarsresearchlibrary.com The tertiary dimethylamino group on the side chain is a potential site for oxidation, which can lead to the formation of Citalopram N-oxide. scielo.br

Photolytic Degradation: Exposure to light is a significant factor in citalopram degradation. scielo.br Photolytic stress can generate several degradation products, including Citalopram N-oxide through photo-oxidation. scielo.br The complex interplay of light energy and the drug molecule can lead to various other uncharacterized degradants.

In contrast, citalopram has been found to be relatively stable under solid-state thermal stress. scielo.brscholarsresearchlibrary.com

Kinetic studies help to understand the rate at which degradation products form under different conditions. For citalopram, degradation is significantly faster under basic hydrolytic conditions compared to acidic or neutral conditions. scielo.br For instance, nearly complete degradation to citalopram carboxamide was observed in 0.1 M NaOH at 85 °C in just 30 minutes. scielo.br

The formation of different products can be favored by specific conditions. Hydrolysis primarily affects the nitrile group, while photolysis and oxidation tend to affect the tertiary amine. A systematic study identified five main degradation products under various stress conditions. scielo.br

Summary of Citalopram Forced Degradation Findings

Stress Condition Degradation Products Formed Key Pathway Reference
Acidic Hydrolysis Product I (3-hydroxycitalopram N-oxide), Product II (Citalopram carboxamide) Hydrolysis scielo.br
Basic Hydrolysis Product I (3-hydroxycitalopram N-oxide), Product II (Citalopram carboxamide) Hydrolysis scielo.br
Oxidative (H₂O₂) Minimal degradation Oxidation scholarsresearchlibrary.com
Photolytic Product III, Product IV (Citalopram N-oxide), Product V Photo-oxidation scielo.br

Hypothesized Formation Mechanisms of N-Chloromethyl Derivatives as Impurities

The formation of an N-Chloromethyl derivative of citalopram, such as the non-deuterated analog of N-Chloromethyl Citalopram-d6 Chloride, is most likely a process-related impurity rather than a degradation product. Such an impurity would be a quaternary ammonium salt.

The proposed mechanism involves the nucleophilic tertiary amine of the citalopram side chain reacting with a suitable electrophilic chloromethylating agent. This reaction would proceed via a standard bimolecular nucleophilic substitution (SN2) pathway.

Proposed Formation Mechanism:

Source of Electrophile: A chloromethylating agent (e.g., chloromethyl methyl ether, formaldehyde (B43269)/HCl, or residual chlorinated solvents like dichloromethane (B109758) under specific catalytic conditions) must be present as a reactant or impurity in the synthesis process.

Nucleophilic Attack: The lone pair of electrons on the tertiary nitrogen atom of citalopram's dimethylamino group attacks the electrophilic carbon atom of the chloromethylating agent.

Formation of Quaternary Salt: This attack displaces the chloride ion (or another leaving group), forming a new carbon-nitrogen bond. The result is a quaternary ammonium salt, where the nitrogen atom bears a positive charge, and the chloride ion acts as the counter-ion.

The presence of the "-d6" label in "this compound" simply indicates that a deuterated version of citalopram (specifically, with deuterium (B1214612) on the N-methyl groups) was used as the starting material, a common practice for creating internal standards for quantitative mass spectrometry. The chemical reactivity of the tertiary amine is not significantly altered by this isotopic substitution. The formation of such an impurity underscores the importance of controlling and monitoring all raw materials and reagents used in the manufacturing process to prevent the formation of unintended byproducts.

Byproduct Formation in Industrial Synthetic Processes

The industrial synthesis of Citalopram, a complex multi-step process, can inadvertently lead to the formation of various impurities. These byproducts can originate from starting materials, intermediates, reagents, or side reactions occurring during the manufacturing process. Rigorous control and purification steps are essential to ensure the final active pharmaceutical ingredient (API) meets the stringent purity requirements set by regulatory authorities.

Analysis of different batches of Citalopram has consistently revealed a profile of process-related impurities. nih.gov Forced degradation studies, which subject the drug to stress conditions like heat, light, acid, base, and oxidation, help identify potential degradants that might also appear as byproducts in the synthesis. nih.govscielo.br Common impurities identified through these methods include those resulting from oxidation of the tertiary amine, hydrolysis of the nitrile group, and modifications to the core structure. scielo.br

Among the cataloged process-related impurities is N-Chloromethyl Citalopram Chloride, a quaternary ammonium salt. pharmaffiliates.comacanthusresearch.com Its deuterated analogue, this compound, is synthesized for use as an internal standard in analytical methods to accurately quantify this specific impurity in Citalopram bulk drug. synthinkchemicals.com The presence of this chloromethylated species points to specific chemical reactions that can occur under certain manufacturing conditions.

The table below summarizes some of the key process-related impurities and degradation products that have been identified in relation to Citalopram, providing context for the broader impurity profile within which N-Chloromethyl Citalopram is found.

Impurity NameAbbreviation / TypeTypical Origin
Citalopram N-OxideOxidation ProductOxidative conditions during synthesis or storage. scielo.br
Desmethyl CitalopramMetabolite / Process ImpurityIncomplete methylation or demethylation side reaction.
Citalopram CarboxamideHydrolysis ProductPartial hydrolysis of the nitrile group under acidic or basic conditions. scielo.br
Citalopram Carboxylic AcidHydrolysis ProductComplete hydrolysis of the nitrile group. nih.gov
1-[1-(3-Dimethylamino-propyl)-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzofuran-5-yl]-ethanoneProcess-Related ImpuritySide reaction involving starting materials or intermediates. researchgate.netmiami.edu
N-Chloromethyl Citalopram ChlorideProcess-Related ImpurityReaction with a C1 source and a chloride source. acanthusresearch.comveeprho.com

Investigation of Chemical Reactivity Leading to Chloromethylated Species

The formation of N-Chloromethyl Citalopram Chloride as a process-related impurity is a direct consequence of the chemical reactivity of the tertiary dimethylamino group within the Citalopram molecule. This transformation requires the presence of both a reactive one-carbon (C1) electrophile and a chloride source. Such conditions can arise from the specific reagents, solvents, or reaction conditions employed during synthesis or work-up procedures.

The proposed mechanism involves the nucleophilic attack of the tertiary amine nitrogen of Citalopram on a suitable C1 electrophile. Common sources for such electrophiles in pharmaceutical manufacturing include formaldehyde (or its polymer, paraformaldehyde) and certain solvents like dichloromethane. wikipedia.orgbeilstein-journals.org Formaldehyde can be introduced as a reagent or be present as a contaminant or degradation product of certain excipients. researchgate.net

In the presence of a chloride source, such as hydrogen chloride (HCl) which is often used for salt formation, the reaction proceeds to form the N-(chloromethyl) quaternary ammonium salt. The reaction can be conceptualized as the formation of a transient hydroxymethyl intermediate or an iminium ion, which is then converted to the chloromethyl derivative. For instance, the reaction of a tertiary amine with formaldehyde and HCl can generate a chloromethylammonium species. wikipedia.org Similarly, solvents like dichloromethane have been shown to generate trialkyl(chloromethyl)ammonium chloride species when heated with tertiary amines. beilstein-journals.org

The table below outlines the proposed chemical pathway for the formation of N-Chloromethyl Citalopram Chloride.

StepDescriptionReactantsProduct
1. Activation A C1 source, such as formaldehyde (CH₂O), is activated by an acid (e.g., HCl) or is inherently reactive (e.g., as part of a solvent like CH₂Cl₂).Citalopram (tertiary amine), C1 Source (e.g., CH₂O), Chloride Source (e.g., HCl)Reactive electrophilic intermediate
2. Nucleophilic Attack The lone pair of electrons on the nitrogen atom of Citalopram's dimethylamino group attacks the electrophilic carbon of the activated C1 source.Citalopram, Activated C1 SourceTransient iminium or hydroxymethyl intermediate
3. Quaternization The intermediate reacts with a chloride ion, leading to the formation of the stable quaternary ammonium salt, N-Chloromethyl Citalopram Chloride.Intermediate, Chloride ion (Cl⁻)N-Chloromethyl Citalopram Chloride

The identification of this impurity is critical, as quaternary ammonium compounds can have different toxicological profiles and may impact the stability and efficacy of the final drug product. The use of the stable isotope-labeled standard, this compound, is therefore indispensable for the development of validated analytical methods to monitor and control the levels of this specific byproduct in the final API.

Theoretical and Research Applications of N Chloromethyl Citalopram D6 Chloride As a Labeled Probe

Impact of Isotopic Substitution on Chemical Reactivity and Reaction Kinetics

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), at the N,N-dimethyl moiety introduces a significant change in the mass of the C-H bonds, transforming them into C-D bonds. This isotopic labeling is fundamental to the study of reaction mechanisms through the kinetic isotope effect (KIE). The KIE is a phenomenon where a reaction rate changes when an atom in a reactant is replaced with one of its heavier isotopes.

The primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. For N-Chloromethyl Citalopram-d6 Chloride, a primary KIE would be expected in reactions involving the cleavage of a C-D bond on one of the deuterated methyl groups. Such reactions could include enzyme-mediated N-demethylation. Because the C-D bond has a lower zero-point energy and is stronger than a C-H bond, reactions that require its cleavage will proceed more slowly. By comparing the reaction rates of the deuterated compound with its non-deuterated counterpart, researchers can determine if this specific bond cleavage is a rate-limiting factor in the chemical transformation.

This principle allows the compound to be used as a probe to elucidate reaction pathways and transition state geometries without altering the fundamental chemical properties of the molecule, such as its electronic structure.

Table 1: Comparison of Isotopic Properties
PropertyProtium (¹H)Deuterium (²H or D)Impact on this compound
Atomic Mass (amu)~1.008~2.014Increases the molecular weight of the compound.
Bond TypeC-HC-DForms a stronger, more stable bond.
Vibrational FrequencyHigherLowerAffects the energy required to break the bond.
Kinetic Isotope EffectBaselineSlower reaction rate if C-D bond is broken in the rate-determining step.Enables detailed study of reaction mechanisms.

Application in Mechanistic Chemical Biology and Enzyme Studies (without direct human biological outcomes)

In the field of chemical biology, this compound is a sophisticated tool for investigating enzyme mechanisms, particularly those involved in the metabolism of xenobiotics. The metabolism of citalopram (B1669093) itself is known to be mediated by cytochrome P450 enzymes, such as CYP2C19 and CYP2D6, which catalyze oxidative reactions like N-demethylation. nih.gov

By using this compound in in vitro assays with isolated enzymes, researchers can dissect metabolic pathways with high precision. For instance, when studying the N-demethylation process, a significant KIE (a slower rate of metabolism compared to the unlabeled version) would provide strong evidence that the cleavage of the C-H bond on the N-methyl group is the rate-limiting step of the enzymatic reaction. This information is crucial for understanding how an enzyme recognizes its substrate and the chemical steps involved in its transformation. Such studies contribute to the fundamental knowledge of enzyme function and substrate specificity, entirely within a non-clinical, experimental context.

Tracing Chemical Transformations and Compound Fate in Controlled Experimental Systems

The deuterium labeling of this compound makes it an excellent tracer for following the fate of the molecule in complex chemical or biological matrices. The mass difference between the labeled compound and its unlabeled analog is easily detectable by mass spectrometry (MS). This property is leveraged in several key applications:

Internal Standard: In quantitative analysis, this compound can be used as an ideal internal standard. Since it is chemically identical to the analyte of interest (N-Chloromethyl Citalopram Chloride) but has a different mass, it can be added to a sample at a known concentration. It will behave identically during sample extraction, processing, and ionization in the mass spectrometer, allowing for highly accurate quantification of the unlabeled compound by correcting for any sample loss or matrix effects.

Metabolite Identification: When incubated in a controlled system, such as with liver microsomes, the unique mass signature of the d6-label allows researchers to track the formation of metabolites. Any new compound detected that retains the d6-label can be confidently identified as a derivative of the parent molecule, simplifying the process of mapping metabolic pathways.

Environmental Fate Studies: In controlled environmental simulations, the compound can be used to study degradation pathways. For example, studies have examined the oxidation kinetics of citalopram with disinfectants like sodium hypochlorite. nih.govnih.gov Using the labeled compound would allow researchers to trace its transformation products in water treatment models, distinguishing them from other background compounds.

Contribution to Structure-Activity Relationship (SAR) Investigations of Citalopram Analogs

Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure relates to its functional activity. N-Chloromethyl Citalopram Chloride (the parent unlabeled compound) is an analog of citalopram that possesses distinct structural modifications, making it and its deuterated version useful for probing these relationships. nih.gov The key modifications are the quaternization of the tertiary amine and the addition of a chloromethyl group.

Table 2: Structural Comparison for SAR Analysis
Structural FeatureCitalopramN-Chloromethyl Citalopram ChlorideImplication for SAR Studies
Nitrogen GroupTertiary AmineQuaternary Ammonium (B1175870) SaltIntroduces a permanent positive charge, altering electrostatic interactions.
ReactivityRelatively stableContains a reactive chloromethyl (-CH₂Cl) groupAllows for potential covalent labeling of binding sites.
pKa~9.5 (protonated form)Not applicable (permanently charged)Eliminates pH-dependent ionization state, affecting membrane permeability and receptor binding.

The transformation of citalopram's tertiary amine into a quaternary ammonium salt in N-Chloromethyl Citalopram Chloride fundamentally alters its interaction with biological targets like the serotonin (B10506) transporter (SERT). nih.govresearchgate.net While citalopram's amine group is protonated at physiological pH, its charge state can vary. The quaternary amine, however, carries a permanent positive charge. This allows researchers to investigate the importance of a fixed, localized positive charge for binding affinity and selectivity at the transporter's orthosteric (S1) and allosteric (S2) sites. nih.govebi.ac.uk

Furthermore, the N-chloromethyl group is a reactive electrophile. This functionality transforms the molecule into a potential affinity label. In a controlled in vitro setting, it could be used for covalent labeling experiments. If the molecule binds to a receptor, the chloromethyl group can form a covalent bond with a nearby nucleophilic amino acid residue (e.g., cysteine, histidine, or lysine) in the binding pocket. Subsequent protein digestion and mass spectrometry analysis can then identify the exact location of this covalent attachment, providing direct, high-resolution information about the ligand's binding orientation and the architecture of the receptor site.

Quaternary Ammonium Group: The influence of this group is primarily on physicochemical properties. The permanent positive charge dramatically increases polarity and reduces lipophilicity compared to citalopram. In research, this allows for the study of how membrane permeability and the ability to cross hydrophobic barriers affect a molecule's access to its target. It helps to isolate the role of electrostatic interactions in the binding event itself, separate from the kinetics of reaching the target site.

Deuterium (d6) Label: The role of the d6 label in SAR is more subtle. It does not typically alter the binding affinity of a ligand, as electronic properties are largely unchanged (a negligible electronic isotope effect). Instead, its utility is in studying the consequences of binding. For example, if a series of citalopram analogs are being studied, the d6-label can be incorporated into each to investigate how changes in other parts of the molecule affect its metabolic stability or reaction kinetics at the N-methyl position. This provides a multi-dimensional view of the SAR, connecting structural changes not only to binding but also to metabolic fate.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes for Complex Labeled Compounds

The synthesis of intricate, isotopically labeled molecules like N-Chloromethyl Citalopram-d6 Chloride presents significant chemical challenges. Future research is focused on developing more efficient, cost-effective, and regioselective methods for isotope incorporation. x-chemrx.com A primary goal is to move beyond traditional multi-step syntheses that use expensive, isotopically enriched starting materials. x-chemrx.com

Emerging strategies that hold promise include:

Late-Stage Functionalization: This approach introduces isotopic labels at the final stages of a synthetic sequence. x-chemrx.commusechem.com For a molecule like this compound, this could involve developing methods for direct hydrogen isotope exchange (HIE) on a precursor molecule. x-chemrx.com This strategy is economically advantageous as it reduces the number of steps where costly labeled reagents are used. x-chemrx.com

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters such as temperature and mixing, which can lead to higher yields and purity of the labeled product. x-chemrx.com This technique is particularly beneficial for managing hazardous reagents and intermediates often involved in complex syntheses. x-chemrx.com

Biocatalysis: The use of enzymes to catalyze specific labeling reactions can offer unparalleled stereoselectivity and regioselectivity, which is often difficult to achieve with traditional chemical methods.

The development of these novel routes is critical for making complex labeled compounds more accessible for research, thereby broadening their application in various studies.

Advancements in High-Resolution Analytical Techniques for Comprehensive Chemical Profiling

Accurate and comprehensive characterization of this compound is essential to confirm its identity, purity, and the precise location of the deuterium (B1214612) labels. The future of analytical chemistry is moving towards more sensitive and high-resolution techniques capable of providing detailed structural information. mdpi.comrroij.com

Key advancements include:

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) and Orbitrap mass spectrometry provide exceptional mass accuracy, allowing for the unambiguous determination of elemental composition and confirming the incorporation of the six deuterium atoms. americanpharmaceuticalreview.com When coupled with separation techniques like liquid chromatography (LC), LC-HRMS has become the method of choice for analyzing complex mixtures and quantifying labeled compounds in biological matrices. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-nuclear NMR studies are indispensable for the structural elucidation of labeled compounds. symeres.com Advanced NMR techniques can precisely determine the position of each deuterium atom within the this compound molecule, which is crucial for interpreting its metabolic fate or mechanistic studies.

Chemical Isotope Labeling (CIL) in conjunction with MS: This growing technique uses labeling to enhance the sensitivity, accuracy, and selectivity of mass spectrometry analysis for both targeted and untargeted studies of complex biological samples. chromatographyonline.com

These advanced analytical methods are vital for quality control and for generating the reliable data needed for regulatory submissions and advanced research applications. metsol.com

Table 1: Comparison of High-Resolution Analytical Techniques

Technique Primary Application for this compound Advantages
High-Resolution Mass Spectrometry (HRMS) Confirmation of mass and elemental formula; Quantification in biological samples. nih.govresearchgate.net High sensitivity, specificity, and accuracy. americanpharmaceuticalreview.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Precise determination of deuterium label positions; Structural elucidation. symeres.com Provides detailed structural information; Non-destructive.
Liquid Chromatography (LC) Separation from impurities and metabolites before detection. nih.gov Excellent separation of complex mixtures. rroij.com

Computational Chemistry and Molecular Modeling in Predicting Chemical Behavior and Interactions

Computational chemistry has become a powerful tool for predicting the properties and behavior of molecules, complementing experimental data and guiding research. jstar-research.comwalshmedicalmedia.com For this compound, molecular modeling can provide insights into how deuterium labeling affects its physicochemical and biological properties.

Future applications in this area include:

Predicting Physicochemical Properties: Computational models can predict properties such as molecular geometry, charge distribution, and spectroscopic signatures (e.g., NMR, IR spectra). jstar-research.com This can aid in the analysis and characterization of the molecule.

Kinetic Isotope Effect (KIE) Prediction: Deuterium labeling can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. symeres.com Computational studies can predict the magnitude of the KIE for metabolic pathways involving C-H bond cleavage, helping to anticipate changes in the drug's metabolism. mdpi.com

Modeling Receptor-Ligand Interactions: Molecular docking and dynamics simulations can be used to predict how this compound interacts with biological targets. walshmedicalmedia.com These models can help researchers understand if the deuteration impacts binding affinity or conformation. mdpi.com

By integrating computational predictions with experimental results, researchers can gain a deeper understanding of the molecule's behavior and optimize its use in research. jstar-research.com

Table 2: Properties Predictable by Computational Chemistry

Property Category Specific Examples Relevance to this compound
Structural Properties 3-D molecular geometries, bond lengths, angles. jstar-research.com Understanding the molecule's shape and conformation.
Electronic Properties Charge distribution, molecular orbitals, dipole moment. jstar-research.com Predicting reactivity and intermolecular interactions.
Spectroscopic Properties NMR, IR, and UV-vis spectra. jstar-research.com Aiding in experimental characterization and identification.
Thermodynamic Properties Absolute and relative free energies of reactions. jstar-research.com Understanding reaction pathways and stability.

Broadening the Scope of Isotopic Labeling Applications in Drug Discovery and Development Research Methodologies

Isotopically labeled compounds are invaluable tools throughout the drug discovery and development pipeline. musechem.com this compound, as a labeled analogue, has significant potential in a variety of research applications that are continually being refined and expanded.

Emerging research avenues for such compounds include:

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Labeled compounds are essential for tracing the fate of a drug in a biological system. musechem.comchemicalsknowledgehub.com The use of this compound can help in identifying and quantifying metabolites with high precision using mass spectrometry. nih.govresearchgate.net

Internal Standards for Quantitative Analysis: Due to its chemical similarity and mass difference, a deuterated compound is an ideal internal standard for bioanalytical assays. x-chemrx.com This improves the accuracy and reproducibility of quantifying the non-labeled parent drug in complex biological fluids. nih.gov

Mechanistic Studies: Isotope labeling is a powerful technique for elucidating reaction mechanisms. symeres.com The kinetic isotope effect observed with deuterated compounds can provide evidence for specific bond-breaking steps in enzymatic reactions. mdpi.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Stable isotope labeling allows for precise tracking of a drug's movement and concentration over time, which is crucial for building accurate PK/PD models. metsol.com This helps in understanding the relationship between drug exposure and its therapeutic effect.

The continued development of more sophisticated analytical technologies and research methodologies will further enhance the value and broaden the applications of complex labeled compounds like this compound in advancing pharmaceutical science. musechem.commetsol.com

Table 3: Applications of Isotopic Labeling in Drug Research

Application Area Role of this compound Research Benefit
ADME Studies Tracer to follow metabolic pathways. chemicalsknowledgehub.com Elucidation of drug metabolism and excretion profiles. musechem.com
Quantitative Bioanalysis Internal standard for mass spectrometry. x-chemrx.com Increased accuracy and precision in drug quantification. nih.gov
Mechanistic Enzymology Probe for investigating kinetic isotope effects. symeres.com Understanding drug-enzyme interactions and reaction mechanisms.
PK/PD Modeling Tool for precise pharmacokinetic measurements. metsol.com Development of more effective therapeutic strategies.

Q & A

Basic Research Questions

Q. What synthetic pathways are used to prepare N-Chloromethyl Citalopram-d6 Chloride, and how do reaction conditions (e.g., pH, temperature) influence yield and purity?

  • Methodological Answer : The compound is synthesized via chlorination of Citalopram-d6. Oxidation agents like sodium hypochlorite (NaOCl) or chlorine dioxide (ClO₂) are commonly employed under controlled pH (6–8) and ambient temperature (20–25°C) to minimize side reactions. Post-synthesis purification involves reversed-phase HPLC with a C18 column and acetonitrile/ammonium formate mobile phase to isolate the target compound from unreacted precursors and byproducts . Yield optimization requires monitoring reaction progress via LC-MS, using deuterated analogs as internal standards to track isotopic integrity .

Q. Which analytical techniques are most effective for characterizing this compound, and how do deuterium labels impact spectral interpretation?

  • Methodological Answer :

  • LC-MS/MS : Use multiple reaction monitoring (MRM) transitions specific to the deuterated chloromethyl group. For example, m/z transitions should account for the +6 Da shift from deuterium and the +34 Da from chloromethylation. Mobile phases with 0.1% formic acid in acetonitrile/water enhance ionization .
  • NMR : Deuterium incorporation reduces signal intensity in ¹H NMR but allows selective observation of non-deuterated protons (e.g., aromatic or chloromethyl protons). ¹³C NMR resolves isotopic splitting patterns caused by deuterium .

Q. What chromatographic conditions are recommended to separate this compound from Citalopram and related impurities?

  • Methodological Answer : A USP C18 column (250 mm × 4.6 mm, 5 µm) with a gradient mobile phase (acetonitrile:20 mM ammonium acetate, pH 4.5) at 1.0 mL/min and 30°C achieves baseline separation. Resolution (R ≥ 2.0) between this compound and Citalopram-d6 is validated using peak symmetry and retention time reproducibility. System suitability tests require relative retention times of 1.2–1.5 for the chlorinated derivative .

Advanced Research Questions

Q. How does the chloromethyl group in this compound affect its metabolic stability compared to the parent compound, and what in vitro models validate these differences?

  • Methodological Answer : Metabolic stability is assessed using human liver microsomes (HLMs) incubated with NADPH cofactors. LC-HRMS quantifies deuterated vs. non-deuterated metabolites. The chloromethyl group increases electrophilicity, potentially enhancing glutathione conjugation. Comparative studies with Citalopram-d6 require parallel reaction monitoring (PRM) to distinguish oxidation (e.g., m/z +16) and adduct formation (m/z +305 for GSH conjugates). Data interpretation must account for deuterium isotope effects on enzyme kinetics .

Q. What strategies resolve co-elution of this compound with structurally similar impurities during HPLC analysis?

  • Methodological Answer : Co-elution is mitigated by:

  • Orthogonal column chemistry : Switch from C18 to phenyl-hexyl or HILIC columns to alter selectivity.
  • Ion-pairing reagents : Add 5 mM heptafluorobutyric acid (HFBA) to improve peak symmetry for chlorinated analytes.
  • Tandem MS/MS : Use unique product ions (e.g., m/z 215 for chloromethyl fragments) to differentiate impurities .

Q. How can isotope dilution mass spectrometry (IDMS) be optimized for quantifying trace levels of this compound in biological matrices?

  • Methodological Answer :

  • Internal standard selection : Use ¹³C-labeled analogs to avoid isotopic interference from deuterium.
  • Sample preparation : QuEChERS extraction with MgSO₄/NaCl and dispersive SPE (C18 sorbents) reduces matrix effects.
  • Validation parameters : Assess linearity (1–500 ng/mL), LOQ (0.1 ng/mL), and intra-day precision (±15% RSD) using isotopically matched calibration curves .

Q. What mechanistic insights can be gained from studying the reactivity of this compound under oxidative stress conditions?

  • Methodological Answer : Expose the compound to hydrogen peroxide (H₂O₂) or cytochrome P450 isoforms (e.g., CYP2D6) to simulate oxidative degradation. Track deuterium retention via high-resolution mass shifts (e.g., Δm/z = +0.02 for ²H loss) and identify reactive intermediates (e.g., epoxides) using LC-TOF/MS. Compare degradation pathways with non-deuterated analogs to isolate isotope effects .

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